molecular formula C10H14BrClN2O B11723619 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride

5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No.: B11723619
M. Wt: 293.59 g/mol
InChI Key: CZPNBQDWNKXFHN-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride: is a chemical compound with the molecular formula C10H14BrClN2O. It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a piperidin-4-yloxy group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride typically involves the reaction of 5-bromo-2-hydroxypyridine with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is monitored using advanced analytical techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the mechanisms of action of various biological processes .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as an intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(piperidin-4-yloxy)pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and piperidin-4-yloxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H14BrClN2O

Molecular Weight

293.59 g/mol

IUPAC Name

5-bromo-2-piperidin-4-yloxypyridine;hydrochloride

InChI

InChI=1S/C10H13BrN2O.ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;/h1-2,7,9,12H,3-6H2;1H

InChI Key

CZPNBQDWNKXFHN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)Br.Cl

Origin of Product

United States

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